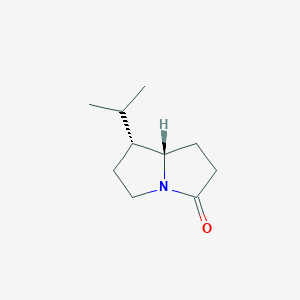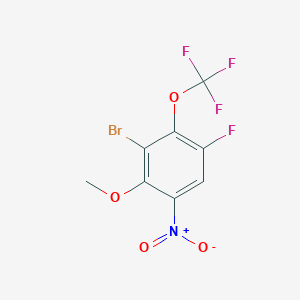
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H4BrF4NO4 and a molecular weight of 334.02 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to an anisole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and trifluoromethoxy groups, can influence the compound’s reactivity and interactions with other molecules . These interactions can lead to various chemical transformations and biological effects, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-4-fluoro-6-nitro-3-(trifluoromethoxy)anisole can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-6-nitroanisole: This compound has a similar structure but lacks the trifluoromethoxy group.
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of an anisole group.
2-Nitro-4-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4BrF4NO4 |
|---|---|
Molecular Weight |
334.02 g/mol |
IUPAC Name |
3-bromo-1-fluoro-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrF4NO4/c1-17-7-4(14(15)16)2-3(10)6(5(7)9)18-8(11,12)13/h2H,1H3 |
InChI Key |
ZGPMJILOSAUKBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])F)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

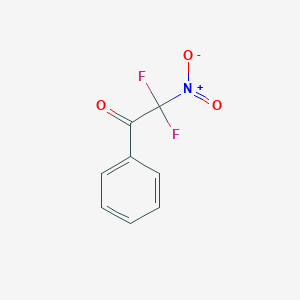
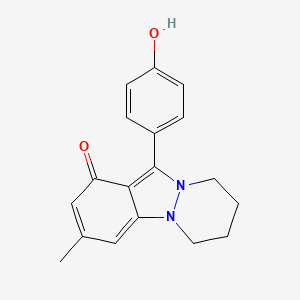
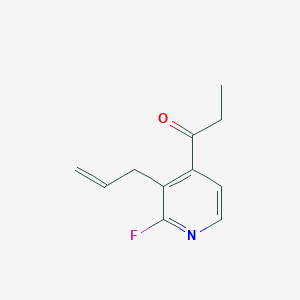

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
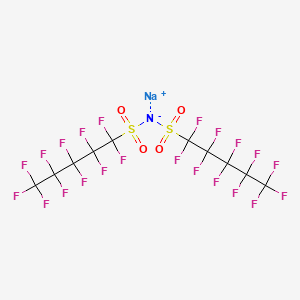

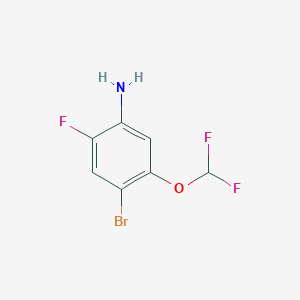
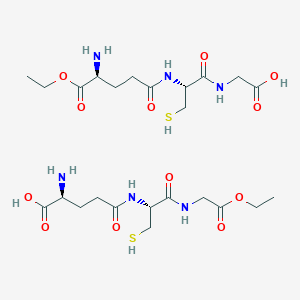
![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)

